![molecular formula C10H8Cl2FN3 B1467344 1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249904-04-8](/img/structure/B1467344.png)
1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its unique structure, which includes a chloromethyl group and a fluorophenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:
Preparation of 2-Chloro-4-fluorobenzaldehyde: This intermediate is synthesized through the chlorination and fluorination of benzaldehyde.
Formation of the Triazole Ring: The triazole ring is formed by reacting the 2-chloro-4-fluorobenzaldehyde with hydrazine hydrate and chloroacetic acid under acidic conditions.
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a methylene group.
Substitution: Substitution reactions can occur at the triazole ring, leading to the formation of different substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include compounds with hydroxyl, carbonyl, or carboxyl groups.
Reduced Derivatives: Methylene derivatives of the compound.
Substituted Triazoles: Different functional groups can be introduced at the triazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Triazoles are known for their antimicrobial properties, and this compound may be explored for its potential use in developing new antibiotics or antifungal agents.
Industry: The compound can be used in the manufacture of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole: This compound lacks the chloromethyl group.
1-(4-Chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole: This compound has a different substitution pattern on the phenyl ring.
1-(2-Chloro-4-fluorophenyl)-4-methyl-1H-1,2,3-triazole: This compound has a methyl group instead of a chloromethyl group.
Uniqueness: 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of the chloromethyl group. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FN3/c11-4-9-6-16(15-14-9)5-7-1-2-8(13)3-10(7)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGWCLWNAXRNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


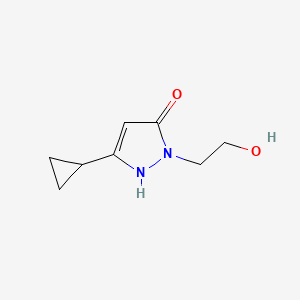
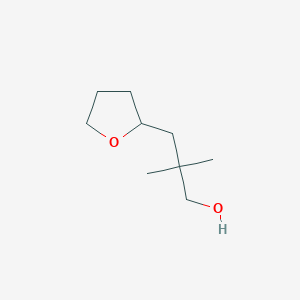
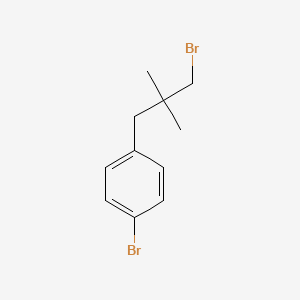

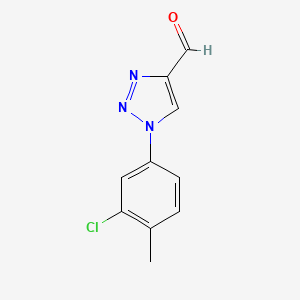
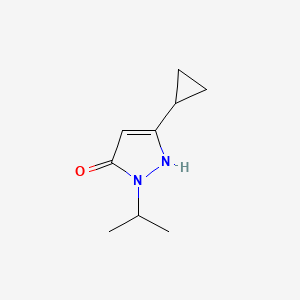
![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
![3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1467280.png)

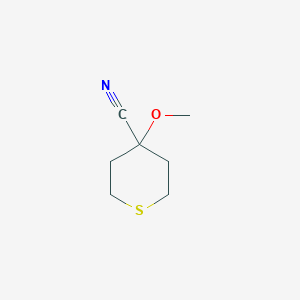
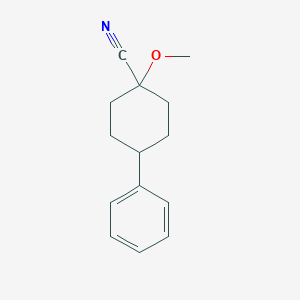
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
